(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C32H25ClN4O3S and its molecular weight is 581.09. The purity is usually 95%.
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Biological Activity
The compound (Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and other pharmacological effects as reported in recent literature.
Chemical Structure and Synthesis
The compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for a variety of biological activities. The synthesis typically involves the condensation of thiazolidinone derivatives with pyrazole moieties, often using methods such as Knoevenagel condensation or cyclocondensation reactions. Various substituents can be introduced to modify its biological properties.
Antibacterial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial properties. For instance, compounds related to the target structure have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Table 1: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Target Compound | Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. Studies show that it exhibits cytotoxic effects against several cancer types, including breast (MCF-7), cervical (HeLa), and prostate (PC3) cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Other Biological Activities
In addition to antibacterial and antitumor activities, thiazolo[3,2-a]pyrimidine derivatives have shown promise in other areas:
- Antifungal Activity : Some derivatives display inhibitory effects against fungal pathogens.
- Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation in vitro.
Case Studies
A notable study evaluated the cytotoxicity of various thiazolo[3,2-a]pyrimidines against tumor cell lines and found that modifications at specific positions significantly enhanced their activity. For example, the introduction of halogen substituents was correlated with increased potency against MCF-7 cells compared to non-halogenated analogs .
Properties
IUPAC Name |
ethyl (2Z)-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25ClN4O3S/c1-3-40-31(39)27-20(2)34-32-37(29(27)22-10-6-4-7-11-22)30(38)26(41-32)18-23-19-36(25-12-8-5-9-13-25)35-28(23)21-14-16-24(33)17-15-21/h4-19,29H,3H2,1-2H3/b26-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNYKHYCILLFY-ITYLOYPMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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